3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is a chemical compound that belongs to the class of aldehydes. It is a yellowish powder with a molecular weight of 341.32 g/mol. This compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde involves the formation of a Schiff base between the aldehyde group of the compound and the amino group of a protein or peptide. This reaction results in the formation of a fluorescent adduct that can be detected using various spectroscopic techniques such as fluorescence spectroscopy. The selectivity of this reaction is due to the fact that aldehydes are more reactive than other functional groups such as ketones and esters.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is not known to interact with any specific biological targets and does not have any known toxic effects. This makes it an ideal tool for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is its selectivity for aldehydes. This property makes it an ideal tool for the detection and quantification of aldehydes in complex biological samples. Additionally, this compound has minimal biochemical and physiological effects, which makes it safe for use in scientific research.
One of the limitations of this compound is its sensitivity to pH. The reaction between the compound and aldehydes is pH dependent, and the optimal pH range for the reaction is between 7.0 and 8.0. This limits its use in samples with extreme pH values. Additionally, the compound is light sensitive and should be stored in a dark container to prevent degradation.
Future Directions
There are several future directions for the use of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in scientific research. One potential application is in the detection and quantification of aldehydes in disease states such as Alzheimer's disease and diabetes. Additionally, this compound could be used as a tool for the study of protein aldehyde adducts and their role in disease progression. Finally, the synthesis of new fluorescent probes based on the structure of this compound could lead to the development of new tools for the detection and quantification of other functional groups in biological systems.
Synthesis Methods
The synthesis of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used in various scientific research applications. It is commonly used as a fluorescent probe for the detection of aldehydes in biological systems. This compound has been shown to selectively react with aldehydes in the presence of other functional groups such as ketones and esters. This property makes it an ideal tool for the detection and quantification of aldehydes in complex biological samples.
properties
IUPAC Name |
3-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)20/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSPYDFKIGWQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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